(R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid, also known as (R)-3-(tert-butoxycarbonyl)amino-3-cyclopentylpropionic acid, is a chemical compound with significant relevance in pharmaceutical chemistry. Its chemical structure is characterized by a cyclopentyl group and a tert-butoxycarbonyl protecting group on the amino group. This compound is primarily utilized in the synthesis of various bioactive molecules and has been studied for its potential therapeutic applications.
(R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid falls under the category of amino acids and their derivatives. It is classified as a non-proteinogenic amino acid due to its unique structure that differs from the standard twenty amino acids found in proteins.
The synthesis of (R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid typically involves several key steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity .
The molecular formula of (R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid is C11H19NO4, with a molecular weight of 229.27 g/mol. The structure features:
The compound's structural representation can be visualized using software tools that generate two-dimensional molecular diagrams based on its SMILES notation: CC(C)(C)OC(=O)N(CC(=O)O)C1CCCC1.
(R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid can participate in various chemical reactions:
The mechanism of action for (R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid largely depends on its application context. In therapeutic settings, compounds with similar structures often interact with biological receptors or enzymes.
For example, it may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways or receptor signaling cascades. Detailed mechanistic studies would require specific biological assays to elucidate its interactions at the molecular level .
(R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid is typically presented as a solid at room temperature. Its melting point and solubility characteristics are essential for practical applications but may vary based on purity and crystallization conditions.
Key chemical properties include:
Relevant data regarding safety and handling are provided in material safety data sheets from suppliers .
(R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid finds applications in:
Its unique structural features make it valuable for developing new therapeutic agents with improved efficacy and specificity .
CAS No.: 154445-03-1
CAS No.: 172585-66-9
CAS No.:
CAS No.: 24431-54-7
CAS No.: 2435-59-8